1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid
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Overview
Description
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a complex organic compound that combines the structural features of imidazo[4,5-b]pyridine and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-diaminopyridine and morpholine.
Formation of Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core is formed through a cyclization reaction.
Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-one: Lacks the morpholine groups, which may result in different chemical and biological properties.
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-c]pyridin-2-one: A structural isomer with potentially different reactivity and applications.
Uniqueness
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one is unique due to the presence of both the imidazo[4,5-b]pyridine core and the morpholine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
85930-00-3 |
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Molecular Formula |
C18H25N5O7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N5O3.C2H2O4/c22-16-20(12-18-4-8-23-9-5-18)14-2-1-3-17-15(14)21(16)13-19-6-10-24-11-7-19;3-1(4)2(5)6/h1-3H,4-13H2;(H,3,4)(H,5,6) |
InChI Key |
ZWVUMTLLZCETQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(N=CC=C3)N(C2=O)CN4CCOCC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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